

Physical and chemical properties of 2'-Deoxytubercidin 5'-triphosphate

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Compound of Interest

Compound Name: 2'-Deoxytubercidin 5'-triphosphate

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An In-depth Technical Guide to **2'-Deoxytubercidin 5'-triphosphate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine triphosphate (dATP). Its primary application in molecular biology is the resolution of DNA sequencing ambiguities that arise from the formation of secondary structures in GC-rich regions. By replacing the nitrogen at the 7-position of the purine ring with a carbon, 7-deaza-dATP disrupts the potential for Hoogsteen base pairing, which is a primary cause of band compression in Sanger sequencing. This modification ensures a more uniform migration of DNA fragments during electrophoresis, leading to higher quality and more accurate sequence data. This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and detailed protocols for its application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2'-Deoxytubercidin 5'-triphosphate** are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Systematic Name	7-deaza-2'-deoxyadenosine-5'-triphosphate	[1]
Synonym	C7dATP, 7-deaza-dATP	[1]
Molecular Formula	C ₁₁ H ₁₇ N ₄ O ₁₂ P ₃ (free acid)	[1]
Molecular Weight	490.19 g/mol (free acid)	[1]
CAS Number	67460-15-5	
Appearance	Colorless to slightly yellow aqueous solution	[1]
Purity	≥ 95% (HPLC)	[1][2][3]
Typical Concentration	10 mM - 11 mM in water	[1][2][3]
pH of Solution	7.5 ± 0.5	[1][2][3]

Spectroscopic Properties

Spectroscopic data are vital for the quantification and characterization of **2'-Deoxytubercidin 5'-triphosphate**.

Parameter	Value	Conditions	Reference
UV Absorbance Maximum (λ_{max})	270 nm	Tris-HCl, pH 7.5	[1]
Molar Extinction Coefficient (ϵ)	11,300 L·mol ⁻¹ ·cm ⁻¹	Tris-HCl, pH 7.5	[1]
Fluorescence	Not considered a fluorescent probe. Fluorescence is significantly quenched upon incorporation into a DNA duplex.	N/A	[4][5]

Stability and Storage

Proper storage is critical to maintain the integrity and performance of **2'-Deoxytubercidin 5'-triphosphate**.

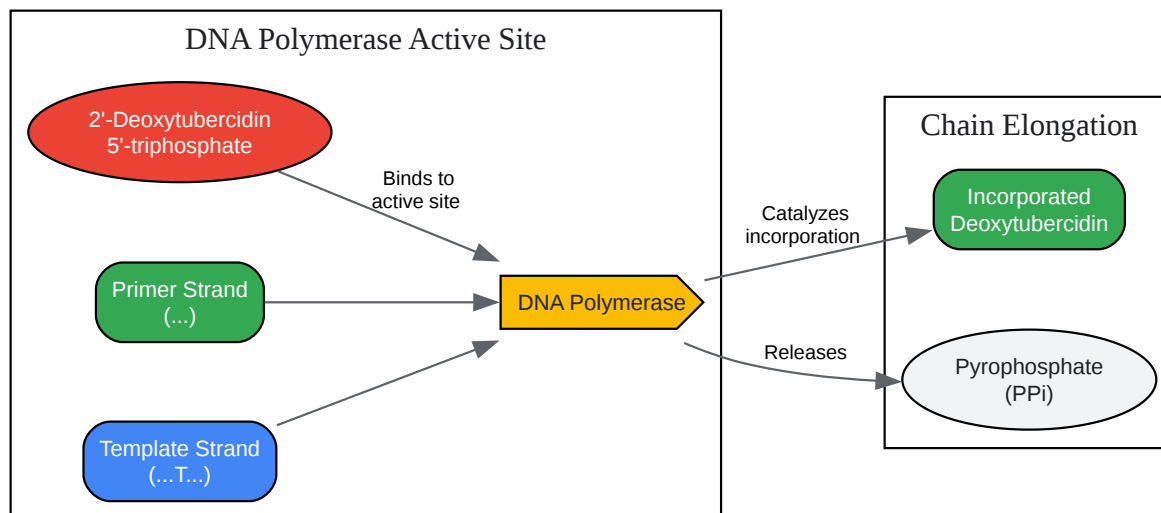
Condition	Recommendation	Reference
Long-term Storage	Store at -20°C.	[1]
Shelf Life	12 months from date of delivery when stored correctly.	[1]
Short-term Exposure	Cumulative exposure up to one week at ambient temperature is generally acceptable.	[1]
Handling	Thaw on ice and centrifuge briefly before use. Avoid multiple freeze-thaw cycles by preparing aliquots.	

Mechanism of Action and Biochemical Role

2'-Deoxytubercidin 5'-triphosphate functions as a substrate for DNA polymerases, analogous to the natural dATP. Its utility stems from the substitution at the 7-position of the purine ring.

5.1 Incorporation by DNA Polymerase

During DNA synthesis, DNA polymerase incorporates **2'-Deoxytubercidin 5'-triphosphate** into the nascent DNA strand opposite a thymine base on the template strand. This process follows the standard Watson-Crick base-pairing rules. The triphosphate is a good substrate for various DNA polymerases, including Taq polymerase and its variants used in sequencing.



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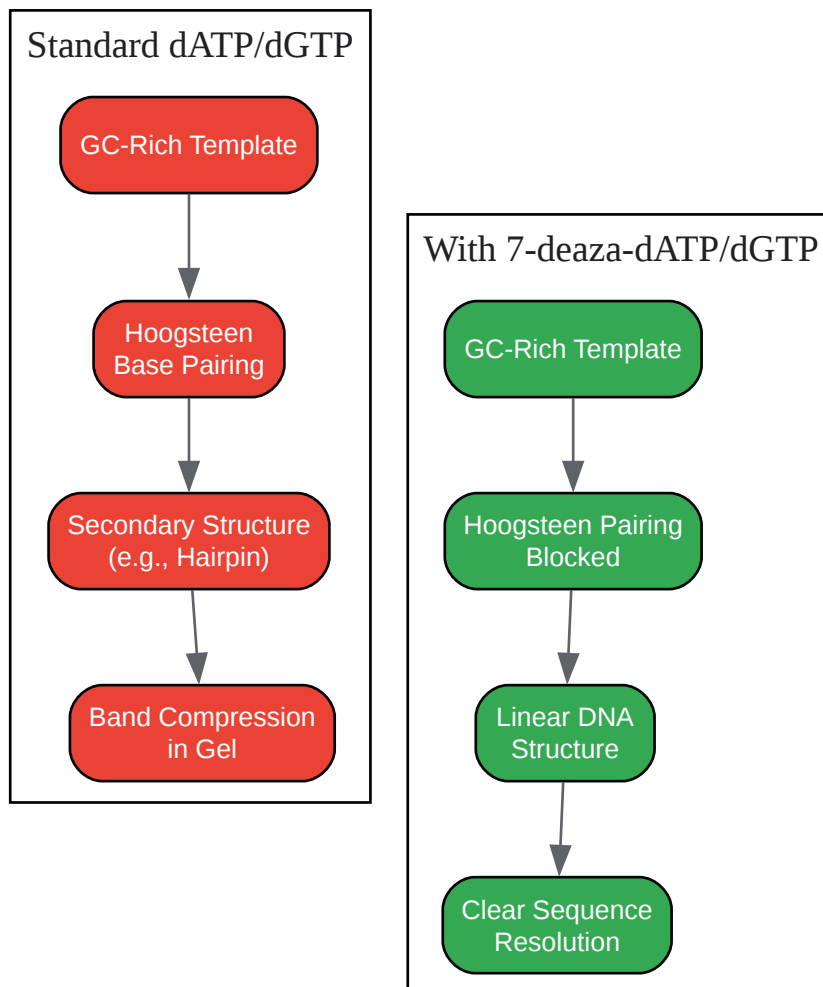
Caption: Incorporation of **2'-Deoxytubercidin 5'-triphosphate** by DNA polymerase.

5.2 Resolution of Band Compression

In GC-rich DNA sequences, guanine bases can form non-canonical Hoogsteen base pairs with other bases, leading to the formation of stable secondary structures like hairpins. These structures can cause DNA fragments of different lengths to migrate at the same rate during gel electrophoresis, a phenomenon known as band compression. This results in ambiguous or unreadable sequence data.

The nitrogen atom at position 7 (N7) of guanine and adenine is critical for Hoogsteen base pairing. By replacing this nitrogen with a carbon atom in **2'-Deoxytubercidin 5'-triphosphate**, the potential for forming these secondary structures is eliminated. When this analog is incorporated into the DNA, it disrupts the formation of these structures, ensuring that the migration of DNA fragments in the gel is strictly dependent on their length.^{[6][7]}

Logical Flow of Band Compression Resolution



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Caption: How 7-deaza-purines prevent DNA band compression.

Experimental Protocols

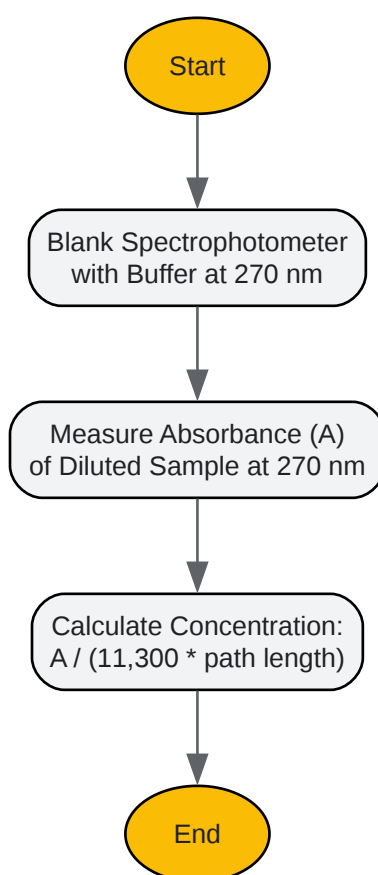
6.1 Quantification using UV-Vis Spectrophotometry

To determine the precise concentration of a **2'-Deoxytubercidin 5'-triphosphate** solution.

Methodology:

- **Blank Measurement:** Use the same buffer the nucleotide is dissolved in (typically Tris-HCl, pH 7.5) to zero the spectrophotometer at 270 nm.

- **Sample Measurement:** Measure the absorbance (A) of the nucleotide solution at 270 nm. Ensure the reading is within the linear range of the instrument (typically 0.1 to 1.0). Dilute the sample with the buffer if necessary.
- **Concentration Calculation:** Use the Beer-Lambert law to calculate the concentration:
 - $\text{Concentration (mol/L)} = \text{Absorbance} / (\epsilon \times \text{path length})$
 - Where $\epsilon = 11,300 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ and the path length is typically 1 cm.
 - Remember to account for any dilution factor.



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Caption: Workflow for quantifying **2'-Deoxytubercidin 5'-triphosphate**.

6.2 Sanger Sequencing with **2'-Deoxytubercidin 5'-triphosphate**

This protocol outlines the use of **2'-Deoxytubercidin 5'-triphosphate** in a cycle sequencing reaction to resolve GC-rich regions.[6]

Methodology:

- Prepare the Sequencing Master Mix: For a single reaction, combine the following components. It is recommended to prepare a master mix for multiple reactions. The key modification is the partial or complete replacement of dATP with **2'-Deoxytubercidin 5'-triphosphate**. A similar substitution of dGTP with 7-deaza-dGTP is often performed concurrently for maximum effect.

Component	Volume / Amount	Purpose
Sequencing Buffer (e.g., BigDye™)	Per manufacturer	Provides optimal pH and salts for polymerase
DNA Template (e.g., purified PCR product)	100-500 ng	Sequence to be determined
Sequencing Primer (10 µM)	1 µL	Initiates DNA synthesis
2'-Deoxytubercidin 5'-triphosphate Mix	Per manufacturer	Replaces standard dNTP mix
DNA Polymerase (thermostable)	Per manufacturer	Catalyzes DNA synthesis
Nuclease-free Water	To final volume	Adjusts final reaction volume

- Thermal Cycling: Perform cycle sequencing using the following general parameters. Specific temperatures and times may need optimization based on the primer and template.

Step	Temperature	Duration	Cycles
Initial Denaturation	96°C	1-5 min	1
Denaturation	96°C	10-30 sec	25-35
Annealing	50-60°C	5-15 sec	
Extension	60°C	4 min	
Final Hold	4°C	Hold	1

- **Post-Reaction Cleanup:** Remove unincorporated dye terminators and salts. This can be achieved using ethanol/EDTA precipitation or commercial spin-column kits.
- **Capillary Electrophoresis:** Resuspend the purified products in highly deionized formamide. Denature at 95°C for 5 minutes and immediately chill on ice. Analyze the fragments on an automated capillary electrophoresis DNA sequencer. The software will generate the sequence chromatogram.

Conclusion

2'-Deoxytubercidin 5'-triphosphate is an indispensable tool for accurate DNA sequencing, particularly for templates with high GC content. Its ability to prevent the formation of secondary structures by disrupting Hoogsteen base pairing directly addresses the common issue of band compression. By understanding its chemical properties and mechanism of action, researchers can effectively integrate this analog into their sequencing workflows to obtain high-quality, unambiguous genetic data, thereby advancing research in genomics, diagnostics, and drug development.

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